molecular formula C16H17N B15302104 n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine

n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine

Cat. No.: B15302104
M. Wt: 223.31 g/mol
InChI Key: AHKBJHKNQWGBFR-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a biphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine typically involves the reaction of 2-phenylcyclopropanamine with a biphenyl derivative. One common method is the condensation of 2-phenylcyclopropanamine with benzaldehyde in the presence of molecular sieves and a suitable solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-[(2-phenylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-9-5-4-8-14(16)12-17-15-10-11-15/h1-9,15,17H,10-12H2

InChI Key

AHKBJHKNQWGBFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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